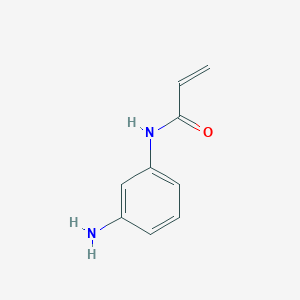

N-(3-aminophenyl)acrylamide

描述

Historical Context and Significance in Chemical Sciences

While the specific historical discovery of N-(3-aminophenyl)acrylamide is not extensively documented in readily available literature, its significance stems from the well-established chemistry of its constituent functional groups: acrylamide (B121943) and aniline (B41778). Acrylamide itself has been a subject of intense study, particularly after its discovery in certain foods cooked at high temperatures in 2002. who.int This led to a broader investigation of acrylamide derivatives and their formation mechanisms.

The presence of the aminophenyl group provides a reactive site for further chemical modifications, making this compound a valuable intermediate in organic synthesis. chembk.comlookchem.com Its ability to participate in polymerization reactions has been a key driver of its use in materials science. lookchem.com The compound's journey from a niche chemical to a subject of broader academic and industrial interest reflects the ongoing quest for novel materials and molecules with specific functionalities.

Scope of Academic Investigation

The academic investigation of this compound is multifaceted, spanning several key areas of chemistry.

Polymer Chemistry: A primary area of research involves the use of this compound as a monomer in the synthesis of polymers. lookchem.com The resulting polymers can exhibit unique properties such as enhanced thermal stability, mechanical strength, and chemical resistance. lookchem.com Its ability to form polymers with high elasticity and adhesion has led to its use in the formulation of adhesives, coatings, and sealants. lookchem.com Researchers have explored its role in creating highly branched and amorphous polyamide 3 through melt polymerization, a process that is both resource-efficient and environmentally friendly. acs.org

Medicinal Chemistry: The acrylamide moiety is recognized as a valuable component in the design of new therapeutic agents. ekb.eg this compound and its derivatives have been investigated for their potential biological activities. For instance, N-phenyl acrylamide derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. ekb.eg The compound also serves as a building block in the synthesis of more complex molecules, such as inhibitors for specific enzymes. mdpi.com For example, it has been used in the synthesis of covalent inhibitors for c-Jun N-terminal kinase 3 (JNK3), a target in various diseases. mdpi.comnih.gov

Organic Synthesis: this compound is an important intermediate in organic synthesis, allowing for the creation of various functionalized organic compounds. chembk.comlookchem.com It can be synthesized through methods such as the reaction of 3-aminobenzoic acid with acrylic anhydride (B1165640) under alkaline conditions. chembk.com The presence of both a polymerizable acrylamide group and a modifiable amino group allows for a wide range of chemical transformations.

Research Trajectories and Future Outlook for this compound

The future research directions for this compound appear promising and diverse.

Advanced Materials: Continued exploration in polymer chemistry is expected to yield novel materials with tailored properties. Research into creating smart polymers that respond to stimuli like pH or temperature could be a fruitful avenue. researchgate.net The development of new copolymers incorporating this compound could lead to materials with enhanced performance for applications in electronics, aerospace, and biomedical devices.

Drug Discovery and Development: In medicinal chemistry, the focus is likely to be on the design and synthesis of more potent and selective bioactive compounds derived from this compound. Further investigation into its role as a scaffold for developing enzyme inhibitors and other therapeutic agents is anticipated. ekb.egmdpi.com The ability to attach various substituents to the aminophenyl ring offers a pathway to fine-tune the pharmacological properties of new drug candidates.

Bioconjugation and Biomedical Applications: The reactivity of the acrylamide group makes it suitable for Michael addition reactions, a common strategy in bioconjugation. nih.gov This opens up possibilities for using this compound derivatives to label proteins, develop biosensors, or create drug delivery systems. chembk.com For example, hydrogels based on acrylamide derivatives are being explored for controlled drug release. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(3-aminophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2-6H,1,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKWPXMDCPJEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16230-24-3 | |

| Record name | N-(3-AMINOPHENYL)ACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 3 Aminophenyl Acrylamide and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods involve the straightforward formation of the amide bond between a phenylenediamine precursor and an acrylic acid derivative. These methods are valued for their efficiency and relative simplicity.

Amidation reactions represent a fundamental approach to synthesizing N-(3-aminophenyl)acrylamide. This method involves the reaction of 3-phenylenediamine with acrylic acid, often facilitated by a coupling agent to activate the carboxylic acid group and promote the formation of the amide linkage. The reaction can also be achieved through direct reflux condensation. researchgate.netsphinxsai.com In a typical procedure, equimolar amounts of the substituted aniline (B41778) and the carboxylic acid are reacted, often in a solvent like ethanol. researchgate.netsphinxsai.com The process can be catalyzed by dehydrating agents or carried out under conditions that remove water to drive the reaction to completion.

Table 1: Conditions for General Amidation Reactions

| Reactant A | Reactant B | Coupling Agent/Condition | Solvent | Typical Outcome |

|---|---|---|---|---|

| Substituted Aniline | Carboxylic Acid | DCC, EDC | DMF, CH2Cl2 | High yield of amide derivative |

| 3-Phenylenediamine | Acrylic Acid | Heat (Reflux) | Toluene | Amide formation with water removal |

| Bis-chalcone | Carboxylic Acid | Reflux with NaOH | Ethanol | Good yield of amide derivative researchgate.net |

A highly effective method for synthesizing this compound is the reaction of 3-phenylenediamine with acryloyl chloride. researchgate.netgoogle.com This reaction is a nucleophilic acyl substitution where the amino group of the diamine attacks the electrophilic carbonyl carbon of the acyl chloride. Due to the high reactivity of acryloyl chloride, this reaction typically proceeds rapidly and at low temperatures to prevent unwanted side reactions, such as polymerization of the acryloyl moiety. The reaction is almost always carried out in the presence of a base, such as triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃), to neutralize the hydrochloric acid (HCl) byproduct that is formed. google.com

The choice of solvent and base is critical for optimizing the reaction yield and purity. A typical procedure involves dissolving the amine in a suitable solvent, cooling the mixture, and then adding the acryloyl chloride dropwise. google.com

Table 2: Representative Conditions for Reaction with Acryloyl Chloride

| Amine Reactant | Base | Solvent | Temperature | Key Finding |

|---|---|---|---|---|

| 3-Aminophenylboronic acid hemisulfate | Not specified | Not specified | Not specified | Results in an activated monomer compound researchgate.net |

| Agmatine Sulphate | K₂CO₃, NaOH, TEA, or DIPEA | Water/Acetone | 5 °C | Efficient synthesis of acrylamide (B121943) derivative google.com |

| Nucleophilic Amine Salt | K₂CO₃ | Water | 5 °C | pH control is crucial for product isolation google.com |

Advanced Synthetic Strategies

Advanced strategies provide greater control over the molecular architecture of polymers derived from this compound or offer alternative, multi-step routes to the monomer itself.

While not a method for synthesizing the monomer itself, controlled radical polymerization (CRP) techniques are advanced strategies for creating well-defined polymers from this compound and its derivatives. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a prominent example that allows for the synthesis of polymers with predetermined molecular weights, complex architectures, and narrow molecular weight distributions (low polydispersity index, PDI). mdpi.comnih.gov

The RAFT process utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. uni-bayreuth.deresearchgate.net This allows for the chains to grow in a quasi-living manner. The choice of CTA, initiator, solvent, and temperature is crucial for achieving good control over the polymerization of acrylamide-based monomers. researchgate.netrsc.org

Table 3: RAFT Polymerization of Acrylamide Derivatives

| Monomer | CTA | Initiator | Solvent | Polymer Characteristics |

|---|---|---|---|---|

| Acrylamide (AM) | Dodecyl trithiodimethyl propionic acid (DMPA) | AIBN | DMSO | Narrow molecular weight distribution (Đ < 1.3) mdpi.com |

| N-acryloyl-l-phenylalanine (A-Phe-OH) | Benzyl 1-pyrrolecarbodithioate | AIBN | Methanol | Controlled molecular weight (6,500-54,400 g/mol), PDI (1.23-1.27) researchgate.net |

| N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl) | 4-Cyanopentanoic acid dithiobenzoate (CTP) | ACVA | Water/2-propanol | Access to well-defined homopolymers rsc.org |

Palladium-catalyzed cross-coupling reactions provide a powerful tool for C-C bond formation and can be adapted for the synthesis of this compound derivatives. The Mizoroki-Heck reaction, for instance, can couple an aryl halide with an alkene. ugent.be In a potential synthetic route, this reaction could involve coupling an appropriately protected 3-haloaniline with acrylamide or one of its derivatives. The reaction is catalyzed by a palladium complex and requires a base. ugent.beresearchgate.net The efficiency of the reaction depends on the choice of catalyst, solvent, base, and temperature. ugent.be

Table 4: Mizoroki-Heck Reaction for Acrylamide Derivatives

| Aryl Halide | Alkene | Palladium Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(ƞ3-2-Me-allyl)Cl2] | K₂CO₃ | DMF | Good to excellent ugent.be |

| Iodobenzene | Ethyl acrylate | Fe₃O₄@PAA-Pd(II) | Triethylamine | Not specified | ~75% researchgate.net |

| Iodobenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ | Diisopropylethylamine | Water (with copolymer) | High mdpi.com |

An alternative to direct synthesis involves preparing a precursor molecule that can be converted to this compound in a final step. A common strategy in organic synthesis is to carry the amine functionality as a "masked" group, such as a nitro group, which is less reactive under certain conditions and can be converted to an amine at a later stage.

A plausible multi-step pathway could begin with 3-nitroaniline (B104315). The amino group of 3-nitroaniline would be reacted with acryloyl chloride to form N-(3-nitrophenyl)acrylamide. This intermediate is then subjected to a reduction reaction to convert the nitro group into the desired amino group, yielding the final product, this compound. Common reducing agents for this transformation include tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron in acidic media. Another potential precursor is 3-aminopropionamide (3-APA), which can be deaminated to form acrylamide. researchgate.net

Table 5: Illustrative Multi-step Pathway via Nitro Precursor

| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose of Step |

|---|---|---|---|---|

| 1. Acylation | 3-Nitroaniline | Acryloyl Chloride, Base (e.g., Pyridine) | N-(3-nitrophenyl)acrylamide | Formation of the acrylamide moiety |

| 2. Reduction | N-(3-nitrophenyl)acrylamide | SnCl₂/HCl or H₂/Pd-C | This compound | Conversion of nitro group to amine |

Derivatization Strategies and Scaffold Modifications

The this compound scaffold possesses two primary sites for chemical modification: the nitrogen atom of the acrylamide moiety and the aromatic ring, particularly via its amino substituent. These sites allow for the synthesis of a diverse library of derivatives through various synthetic strategies. The functionalization at these positions can significantly alter the molecule's chemical and physical properties. The aromatic amine, in particular, serves as a versatile handle for introducing a wide range of functional groups. atomfair.com

Modification of the acrylamide nitrogen in an N-aryl acrylamide scaffold presents a synthetic challenge due to the potential for competing reactions at other nucleophilic sites, such as the aromatic amine in this compound. However, general methods for the N-alkylation and N-acylation of the acrylamide functional group have been developed, which could potentially be adapted for this specific scaffold.

One such general approach is the Friedel-Crafts alkylation and acylation of acrylamide in the presence of a Lewis acid catalyst. google.com This method facilitates the reaction of acrylamide with an alkyl or acyl chloride to form the corresponding N-substituted derivative. google.com The process is typically conducted under mild conditions, involving the dissolution of stoichiometric amounts of the acrylamide and the alkyl/acyl chloride in a suitable organic solvent, followed by the addition of a Lewis acid catalyst like anhydrous aluminum chloride. google.com The reaction proceeds at room temperature, often accompanied by the evolution of hydrogen chloride gas, signaling the progress of N-alkylation or N-acylation. google.com

This strategy provides a direct route to introduce substituents onto the acrylamide nitrogen, thereby modifying the core structure. The resulting N-acylacrylamides or N-alkylacrylamides can be isolated by precipitating the reaction mixture in a non-solvent such as water or hexane. google.com

Table 1: General Method for N-Substitution of Acrylamide This table is based on a general method for acrylamide and is presented as a potential strategy for this compound.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product Type | Ref |

| Acrylamide | Alkyl Chloride | Lewis Acid (e.g., AlCl₃) | Organic Solvent (e.g., Acetone) | Room Temperature | N-Alkylacrylamide | google.com |

| Acrylamide | Acyl Chloride | Lewis Acid (e.g., AlCl₃) | Organic Solvent (e.g., Acetone) | Room Temperature | N-Acylacrylamide | google.com |

The primary amino group on the phenyl ring of this compound is a highly reactive and versatile site for derivatization. This functionality allows for the introduction of diverse substituents, primarily through reactions targeting the amine nitrogen. Acylation of this amino group to form new amide derivatives is a common and effective strategy for modifying the scaffold.

The synthesis of these derivatives often involves the reaction of the aminophenyl moiety with various carboxylic acids or their activated forms, such as acyl chlorides. For instance, new amide derivative series have been prepared through the direct reflux condensation of a starting compound containing an aminophenyl group with different carboxylic acids in a suitable solvent. researchgate.net This type of reaction typically proceeds in the presence of a base and involves heating the mixture to facilitate the formation of the new amide bond. researchgate.net

Another established method for creating N-aryl amides involves reacting appropriate primary aromatic amines with acryloyl chloride, often in the presence of a non-nucleophilic base like triethylamine to quench the HCl byproduct. uobaghdad.edu.iqresearchgate.net While this describes the synthesis of the parent compound itself from 1,3-phenylenediamine, the same principle applies to derivatization. By reacting this compound with various acyl chlorides or carboxylic acids (using a coupling agent), the amino group can be readily functionalized. This strategy has been employed to synthesize a range of N-aryl amide derivatives from starting materials containing a primary aromatic amine. nih.gov

The research findings below illustrate the synthesis of N-aryl amides from aromatic amines, a key reaction for the functionalization of the this compound scaffold.

Table 2: Examples of Aromatic Amine Functionalization This table presents examples of reactions involving primary aromatic amines to form N-aryl amides, a strategy directly applicable to the functionalization of this compound's amino group.

| Aromatic Amine Starting Material | Reagent | Conditions | Resulting Functional Group | Ref |

| Substituted primary aromatic amines | Acryloyl Chloride | Presence of triethylamine | N-Aryl acrylamide | uobaghdad.edu.iqresearchgate.net |

| Oxazolone derivative | Appropriate primary aromatic amines | Absolute ethanol, reflux | N-Aryl amide | nih.gov |

| Bis-chalcone with aminophenyl groups | Various Carboxylic Acids | Ethanol, NaOH, reflux | N-Aryl amide | researchgate.net |

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Analysis Techniques

Spectroscopic techniques are fundamental in determining the molecular structure of N-(3-aminophenyl)acrylamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the vinyl protons of the acrylamide (B121943) group and the aromatic protons of the aminophenyl ring. The vinyl protons typically appear in the region of 5.5-6.5 ppm. The protons on the disubstituted benzene ring are expected to produce a complex multiplet pattern in the aromatic region, generally between 6.5 and 7.5 ppm. The amine (-NH₂) protons and the amide (N-H) proton would likely appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon skeleton of the molecule. For acrylamide, characteristic peaks for the sp² hybridized carbons of the vinyl group are observed around 128 ppm and 130 ppm, while the amide carbonyl carbon appears at approximately 170 ppm researchgate.net. The aromatic carbons of the N-(3-aminophenyl) group in this compound would be expected to resonate in the typical aromatic region of 110-150 ppm. The carbon atom attached to the amino group and the carbon atom attached to the acrylamide nitrogen would have distinct chemical shifts within this range.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (C=O) | - | ~165-170 |

| Vinyl (=CH₂) | ~5.5-6.0 | ~125-130 |

| Vinyl (=CH) | ~6.0-6.5 | ~128-132 |

| Aromatic (C-H) | ~6.5-7.5 | ~110-130 |

| Aromatic (C-N) | - | ~135-145 |

| Aromatic (C-NH₂) | - | ~145-150 |

| Amide (N-H) | Broad singlet | - |

| Amine (NH₂) | Broad singlet | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amine, amide, and vinyl groups.

Key expected vibrational frequencies include:

N-H stretching: The amine group will likely show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. The amide N-H stretch is also expected in this region, often as a broader band.

C=O stretching (Amide I): A strong absorption band is anticipated around 1650-1680 cm⁻¹, characteristic of the carbonyl group in a secondary amide researchgate.net.

N-H bending (Amide II): A band in the region of 1510-1570 cm⁻¹ is expected due to the N-H bending vibration coupled with C-N stretching.

C=C stretching: The vinyl group should exhibit a stretching vibration band around 1600-1640 cm⁻¹ researchgate.net.

Aromatic C=C stretching: The phenyl ring will show characteristic stretching vibrations in the 1450-1600 cm⁻¹ range.

=C-H bending: Out-of-plane bending vibrations for the vinyl group are expected in the 900-1000 cm⁻¹ region researchgate.net.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300-3500 |

| Amide (N-H) | Stretching | 3200-3400 |

| Amide (C=O) | Stretching (Amide I) | 1650-1680 |

| Amide (N-H) | Bending (Amide II) | 1510-1570 |

| Vinyl (C=C) | Stretching | 1600-1640 |

| Aromatic (C=C) | Stretching | 1450-1600 |

| Vinyl (=C-H) | Bending | 900-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophores present: the phenyl ring and the acrylamide group. The substituted benzene ring is the primary chromophore and will likely exhibit strong absorption bands in the UV region. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of the benzene absorption bands. The acrylamide moiety also contributes to the UV absorption. Solutions of acrylamide have been shown to have a maximum absorbance at a wavelength of 275 nm researchgate.net.

Mass Spectrometry (MS/ESI-Mass)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is 162.19 g/mol nih.gov. In Electrospray Ionization (ESI) mass spectrometry, the compound is expected to be readily protonated to form the molecular ion [M+H]⁺ at m/z 163.19.

Further fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for similar structures, such as phenethylamines, involve cleavage of the bonds adjacent to the nitrogen atoms nih.govmdpi.com. For this compound, potential fragmentation could involve the loss of the acryloyl group or cleavage within the acrylamide side chain.

Diffraction and Thermal Analysis Methods

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a technique used to determine the atomic and molecular structure of a crystal. For a solid sample of this compound, XRD analysis can reveal whether the material is crystalline or amorphous. If crystalline, the XRD pattern will show a series of sharp diffraction peaks at specific 2θ angles. The positions and intensities of these peaks are unique to the crystalline structure of the compound and can be used for phase identification and determination of crystal lattice parameters. For comparison, acrylamide is a crystalline solid that shows intense diffraction peaks researchgate.net. The crystalline nature of this compound would depend on the packing of the molecules in the solid state, influenced by hydrogen bonding between the amine and amide groups.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition profile of a material.

For this compound, a TGA analysis would be expected to show a multi-stage decomposition pattern. The initial weight loss, likely occurring at lower temperatures, could be attributed to the loss of any residual solvent or moisture. As the temperature increases, the molecule would begin to decompose. The acrylamide group is typically less thermally stable than the aminophenyl group. Therefore, one might anticipate a decomposition stage corresponding to the breakdown of the acrylamide moiety. At higher temperatures, the more stable aromatic ring would likely decompose. The precise temperatures of these decomposition events and the percentage of weight loss at each stage would provide a quantitative measure of the compound's thermal stability.

While no TGA data for this compound is available, studies on other acrylamide derivatives show varied decomposition profiles depending on their substituents. For instance, the thermal decomposition of a related compound, N-[4-(4`-cyanophenoxy) phenyl] acrylamide, was observed to commence at 300°C sapub.org. This suggests that the phenyl group imparts a degree of thermal stability. A hypothetical TGA thermogram for this compound would be crucial in determining its suitability for applications requiring thermal processing.

Hypothetical TGA Data for this compound

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Associated Moiety |

|---|---|---|---|

| 1 | 150 - 250 | ~35% | Acrylamide group |

| 2 | 300 - 450 | ~65% | Aminophenyl group |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC can detect physical transitions, such as melting and glass transitions, and chemical reactions, such as polymerization and decomposition.

A DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at which this peak occurs would be a key physical property of the pure compound. Additionally, if the compound undergoes any phase transitions before melting, these would appear as smaller endothermic or exothermic events. At higher temperatures, exothermic peaks might be observed, corresponding to polymerization of the acrylamide group or decomposition of the molecule. The enthalpy changes associated with these events can also be quantified from the DSC data, providing further insight into the energetics of these processes.

Without experimental data, one can only speculate on the melting point of this compound. For comparison, the melting point of a similar acrylamide derivative, N-[4- (4`-cyanophenoxy) phenyl] acrylamide, has been reported as 142°C sapub.org. The presence of the amino group in the meta position on the phenyl ring in this compound would influence its crystal packing and intermolecular interactions, and thus its melting point.

Hypothetical DSC Data for this compound

| Thermal Event | Temperature (°C) | Enthalpy Change (J/g) | Interpretation |

|---|---|---|---|

| Melting | ~130 - 140 | Endothermic | Solid to liquid phase transition |

| Polymerization/Decomposition | > 200 | Exothermic | Chemical reaction |

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy is a powerful technique for visualizing the surface morphology and microstructure of solid materials at high magnifications. An SEM image is generated by scanning the surface of a sample with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface topography and composition.

For this compound, which is expected to be a crystalline solid at room temperature, SEM analysis would reveal the shape, size, and surface features of its crystals. The images could show well-defined crystal facets or a more amorphous, irregular structure, depending on the crystallization conditions. If the compound is polymerized, SEM can be used to visualize the morphology of the resulting polymer, such as its porosity and surface texture. For instance, hydrogels synthesized from acrylamide derivatives have been shown by SEM to possess sponge-like, porous structures, which are crucial for their swelling behavior sphinxsai.com.

The lack of SEM images for this compound in the current literature prevents a definitive description of its morphology. However, based on its chemical structure, it is reasonable to expect a crystalline powder. The specific crystal habit and any surface defects or agglomeration would be clearly visible in SEM micrographs, providing valuable information for material handling and processing.

Polymerization and Copolymerization Studies of N 3 Aminophenyl Acrylamide

Homopolymerization Kinetics and Mechanisms

The conversion of the N-(3-aminophenyl)acrylamide monomer into its corresponding homopolymer, poly(this compound), can be achieved through various polymerization techniques. The kinetics and mechanisms are highly dependent on the chosen method.

Solution Polymerization

Free-radical solution polymerization is a common method for synthesizing polymers from acrylamide (B121943) derivatives. In this process, a monomer is dissolved in a suitable solvent along with a radical initiator. The polymerization of acrylamide is known to be an exothermic process (enthalpy of polymerization is approximately 15000 cal/mol), and the kinetics can be monitored by tracking the temperature increase in an adiabatic system or by observing the change in viscosity of the solution over time. mit.edu

For N-substituted acrylamides, the reaction is typically initiated by thermal decomposition of an initiator like 2,2'-azoisobutyronitrile (AIBN) or a redox pair like ammonium (B1175870) persulfate (APS) and tetramethylethylene diamine (TEMED). mit.edutandfonline.com The process involves the standard steps of initiation, propagation, and termination. The choice of solvent is crucial as it can influence polymerization kinetics, particularly for monomers capable of hydrogen bonding. cmu.edu While specific kinetic data for the solution polymerization of this compound is not extensively documented in the reviewed literature, general conditions for related N-substituted acrylamides provide a framework. For instance, the polymerization of N-[2-(3,4-Dimethyl-2,5-dioxo-2,5-dihydro-pyrrol-1-yl)-ethyl]-acrylamide was carried out in dioxane at 70°C using AIBN as the initiator. tandfonline.com

Table 1: General Conditions for Free-Radical Solution Polymerization of N-Substituted Acrylamides

| Parameter | Typical Value/Condition | Source |

| Monomer | N-substituted acrylamide | tandfonline.com |

| Initiator | 2,2'-azoisobutyronitrile (AIBN) | tandfonline.comtandfonline.com |

| Solvent | Dioxane, Butanone, Dimethylformamide (DMF) | tandfonline.comtandfonline.comresearchgate.net |

| Temperature | 70°C | tandfonline.comtandfonline.comresearchgate.net |

| Atmosphere | Inert (e.g., Nitrogen) | tandfonline.comresearchgate.net |

Controlled Polymerization Techniques (e.g., RAFT)

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the polymer's molecular weight, architecture, and dispersity (Đ). jku.at The RAFT process utilizes a chain transfer agent (CTA) to mediate the polymerization, creating polymer chains that remain "living" and can be further extended. researchgate.net This technique is particularly advantageous for functional monomers as it tolerates a wide range of chemical groups, including the amine group in this compound. researchgate.net

Studies on various N-alkyl-substituted acrylamides show that RAFT polymerization allows for the synthesis of well-defined homopolymers. acs.org The polymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl), a related primary amine-containing monomer, was successfully controlled using 4-cyanopentanoic acid dithiobenzoate (CTP) as the CTA in an acidic water/2-propanol mixture. rsc.org This resulted in polymers with predictable molecular weights and narrow molecular weight distributions (Đ < 1.3). rsc.orgmdpi.com Similarly, the RAFT polymerization of N-[3-(trimethoxysilyl)propyl]acrylamide showed a linear increase in molecular weight with monomer conversion and polydispersity values below 1.2. nih.gov

Table 2: Representative Conditions and Results for RAFT Polymerization of Functional Acrylamides

| Monomer | CTA | Initiator | Solvent | T (°C) | Đ (Mw/Mn) | Source |

| Acrylamide (AM) | Dodecyl trithiodimethyl propionic acid (DMPA) | AIBN | DMSO | 70 | < 1.3 | mdpi.com |

| DMAPMA·HCl | 4-cyanopentanoic acid dithiobenzoate (CTP) | ACVA | Water/2-propanol | 70 | ~1.15 | rsc.org |

| N-[3-(trimethoxysilyl)propyl]acrylamide | Trithiocarbonate | AIBN | DMF | 60 | < 1.2 | nih.gov |

| N,N-dimethyl-α-(hydroxymethyl)acrylamide | 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid (CDTPA) | AIBN | 1,4-dioxane | 70 | 1.15-1.29 | acs.org |

Copolymerization with Co-monomers

Copolymerization extends the range of properties achievable by incorporating this compound with other vinyl monomers into the same polymer chain. The resulting microstructure (random, block, etc.) depends on the relative reactivities of the monomers and the polymerization technique employed.

Investigation of Reactivity Ratios

Reactivity ratios (r1 and r2) are critical parameters in copolymerization that describe the tendency of a growing polymer chain ending in one monomer unit (e.g., M1) to add another molecule of the same monomer (M1) versus the co-monomer (M2). The composition and microstructure of the resulting copolymer are dictated by these values.

While specific reactivity ratios for this compound were not found in the reviewed literature, studies on structurally similar N-phenyl substituted acrylamides provide valuable insights. For example, the copolymerization of N(p-phenoxy-phenyl)acrylamide (PhOPhAA, M1) with styrene (B11656) (St, M2) in butanone at 70°C yielded reactivity ratios of r1 = 0.53 and r2 = 0.48. tandfonline.com Since both values are less than 1 and their product (r1r2 = 0.25) is less than 1, this indicates a tendency towards the formation of a random copolymer with an azeotropic point at an equimolar feed ratio. tandfonline.com In another study, the copolymerization of phenyl acrylamide (PAM, M1) with methyl methacrylate (B99206) (MMA, M2) resulted in reactivity ratios of r1 = 0.03 and r2 = 0.593, indicating that both radical types prefer to add MMA over PAM, but with a tendency toward alternation. scientific.net

Table 3: Monomer Reactivity Ratios for Copolymerization of N-Aryl Acrylamides

| M₁ | M₂ | r₁ | r₂ | r₁r₂ | System Tendency | Source |

| N(p-phenoxy-phenyl)acrylamide | Styrene | 0.53 | 0.48 | 0.25 | Random/Azeotropic | tandfonline.com |

| Phenyl Acrylamide | Methyl Methacrylate | 0.03 | 0.593 | 0.018 | Alternating | scientific.net |

Synthesis of Block Copolymers

Block copolymers, which consist of long sequences (blocks) of different monomers, can be synthesized using controlled/"living" polymerization methods. jku.at The general strategy involves polymerizing the first monomer (e.g., this compound) via a technique like RAFT or Atom Transfer Radical Polymerization (ATRP). The resulting polymer, which has a reactive end-group, then acts as a macro-initiator or macro-CTA for the polymerization of a second monomer, growing the next block. nih.gov

For example, a block copolymer was synthesized by first preparing a homopolymer of N-[3-(trimethoxysilyl)propyl]acrylamide (PTMSPAA) via RAFT, which was then used as a macro-CTA to polymerize N-isopropylacrylamide (NIPAM), yielding a PTMSPAA-b-PNIPAM block copolymer. nih.gov Similarly, a triblock copolymer containing poly(N-(3-aminopropyl) methacrylamide) was synthesized via aqueous RAFT polymerization. researchgate.net These examples demonstrate the feasibility of incorporating amine-functionalized acrylamide monomers into well-defined block copolymer structures. The synthesis of acrylamide-based block copolymer brushes has also been achieved via surface-initiated ATRP. rsc.org

Functional Polymer Synthesis and Architecture Design

The unique chemical structure of this compound, featuring both a polymerizable acrylamide group and a functional aminophenyl group, makes it a valuable monomer for designing complex polymer architectures. These architectures are integral to developing materials with specific functionalities for a range of scientific and technological applications.

Hydrogels are three-dimensional polymer networks capable of absorbing and retaining large amounts of water. nih.govmdpi.com Their properties, such as swelling ratio and mechanical strength, can be precisely controlled by the choice of monomers and cross-linking agents. mdpi.com

Acrylamide-based hydrogels are widely studied due to their high water compatibility and the ability to form robust networks. nih.gov The incorporation of functional monomers, such as those with amino groups, can impart specific characteristics like pH sensitivity and the ability to interact with biological molecules. Hydrogels can be synthesized through various methods, including free radical polymerization, which can be initiated chemically or through irradiation. mdpi.com The resulting hydrogels have found applications in diverse fields, including drug delivery and tissue engineering, owing to their resemblance to biological tissues. nih.gov

Research on acrylamide hydrogel composites has demonstrated that their mechanical properties can be systematically varied. nih.gov For instance, the use of different difunctional cross-linkers or the incorporation of natural polymers like sodium alginate can significantly alter the hydrogel's elasticity and fracture strain. nih.gov The interaction between the carboxyl groups in alginate and the amino groups in polyacrylamide via hydrogen bonds is a key factor in enhancing the mechanical toughness of these composites. nih.gov

Table 1: Factors Influencing Acrylamide Hydrogel Properties

| Factor | Influence on Hydrogel Properties | Research Finding |

|---|---|---|

| Cross-linker Type & Concentration | Affects the network structure, including the length between cross-linking points, which in turn influences mechanical properties like modulus of elasticity. nih.gov | Cross-linkers with shorter lengths between end alkenes have a more direct impact on the mechanical properties of alginate/polyacrylamide hydrogel composites. nih.gov |

| Incorporation of Natural Polymers | Enhances mechanical toughness and elasticity through interactions like hydrogen bonding between the natural polymer and the polyacrylamide network. nih.gov | The addition of sodium alginate to acrylamide hydrogels leads to mechanically tough and elastic composites. nih.gov |

| Synthesis Method | The protocol, including the initiation method (chemical, irradiation), affects properties like the swelling ratio. mdpi.com | Poly(acrylamide) hydrogels synthesized with different crosslinking agents and methods showed swelling ratios ranging from 255% to 1450%. mdpi.com |

Nanocomposites are materials created by introducing nanoparticles into a polymer matrix, resulting in materials with enhanced and often novel properties. researchgate.net In the context of this compound, its derivatives are utilized to create functional polymer brushes on the surface of nanoparticles, leading to "smart" materials that can respond to external stimuli.

A notable approach involves grafting polymer brushes from initiator-functionalized silica (B1680970) nanoparticles using techniques like surface-initiated atom transfer radical polymerization (SI-ATRP). acs.orgresearchgate.net For example, N-isopropyl acrylamide (NIPA) and N-(3-aminopropyl)methacrylamide (APMA), an analogue of this compound, have been copolymerized from silica nanoparticles. acs.orgresearchgate.net This results in core-shell nanocomposites that can be further modified for specific applications. acs.orgresearchgate.net The selection of water-soluble monomers like NIPA and APMA allows for the polymerization to occur in aqueous conditions. acs.org

The architecture of these nanocomposites can be controlled by the polymerization method, such as random or block copolymerization, leading to different material properties and functionalities. acs.orgresearchgate.net For instance, block copolymers of polyacrylamide (PAM) and poly(N-isopropylacrylamide) (PNIPAM) have been synthesized and combined with gold nanoparticles to create nanocomposites with tunable thermo-optical responses. mdpi.com The self-assembly of these block copolymers influences the formation and properties of the embedded nanoparticles. mdpi.com

Table 2: Synthesis and Properties of Acrylamide-Based Nanocomposites

| Nanocomposite System | Synthesis Method | Key Monomers | Nanoparticle | Resulting Properties |

|---|---|---|---|---|

| Silica Core-Shell | Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) acs.orgresearchgate.net | N-isopropyl acrylamide (NIPA), N-(3-aminopropyl)methacrylamide (APMA) acs.orgresearchgate.net | Silica acs.orgresearchgate.net | Smart nanocomposites with potential for targeted applications. acs.orgresearchgate.net |

| Gold Nanoparticle Composite | Reversible Addition−Fragmentation Chain-Transfer (RAFT) Polymerization mdpi.com | Acrylamide (AM), N-isopropylacrylamide (NIPAM) mdpi.com | Gold mdpi.com | Tunable thermo-optical response. mdpi.com |

Molecularly imprinted polymers (MIPs) are synthetic receptors with recognition sites tailored for a specific target molecule (template). researchgate.netnih.gov They are created by polymerizing functional monomers and cross-linkers in the presence of the template molecule. nih.gov Subsequent removal of the template leaves behind cavities that are complementary in size, shape, and functionality to the target. nih.gov MIPs offer advantages over natural receptors like antibodies, including higher stability, lower cost, and ease of preparation. nih.govmdpi.com

Acrylamide and its derivatives are frequently used as functional monomers in MIP synthesis due to their ability to form hydrogen bonds with the template molecule. nih.govresearchgate.net For instance, MIPs have been prepared using acrylamide as the functional monomer to detect molecules like m-nitrophenol. researchgate.net The interaction between the functional monomer and the template is crucial for creating effective recognition sites. researchgate.net

While direct studies on this compound in MIPs are not prevalent in the provided context, analogues like N-(3-aminopropyl)methacrylamide and other acrylamide-based monomers are extensively used. acs.org Research has shown that thin-sheet hydrogel MIPs using a family of acrylamide-based monomers can be produced for the selective rebinding of proteins like myoglobin. nih.gov The choice of functional monomer significantly impacts the rebinding efficiency and selectivity of the MIP. nih.gov For example, a MIP containing N-hydroxymethylacrylamide showed optimal specific rebinding for myoglobin. nih.gov

The development of MIP-based sensors is a rapidly growing field, with applications in detecting a wide range of analytes from small molecules to large biomolecules and even viruses. nih.gov These sensors often rely on electrochemical methods to transduce the binding event into a measurable signal. nih.gov

Table 3: Components and Characteristics of Acrylamide-Based MIPs

| Component | Role in MIP Formation | Example |

|---|---|---|

| Template | The target molecule around which the polymer network is formed. researchgate.netnih.gov | m-Nitrophenol researchgate.net |

| Functional Monomer | Interacts with the template to form a pre-polymerization complex. researchgate.netnih.gov | Acrylamide (ACM) researchgate.net |

| Cross-linker | Forms the polymer network structure. researchgate.net | Bis-acrylamide researchgate.net |

| Resulting Property | High selectivity and binding capacity for the target molecule. researchgate.netmdpi.com | MIPs exhibited better binding for m-nitrophenol compared to non-imprinted polymers. researchgate.net |

Computational and Theoretical Investigations of N 3 Aminophenyl Acrylamide

Molecular Modeling and SimulationSimilarly, literature detailing the subsequent modeling and simulation studies specifically for N-(3-aminophenyl)acrylamide is not available:

Structure-Activity Relationship (SAR) Derivation

Further research or original computational studies would be required to generate the specific data requested for this compound.

Computational Studies of Intermolecular Interactions

Detailed computational studies focusing specifically on the intermolecular interactions of this compound are not extensively available in publicly accessible literature. However, computational methods such as Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools used to analyze non-covalent interactions (NCIs) in analogous molecular systems. nih.govmdpi.com For instance, studies on other substituted acrylamide (B121943) derivatives investigate various types of NCIs, including conventional and non-conventional hydrogen bonds, which are crucial for understanding the supramolecular assembly in the solid state. nih.gov

In related molecules, DFT calculations are employed to optimize molecular geometries and to map the molecular electrostatic potential (MEP), which helps in identifying reactive sites and predicting intermolecular interaction patterns. nih.gov Analysis of frontier molecular orbitals (HOMO-LUMO) also provides insight into the electronic stability and reactivity of the molecules, which influences how they interact with each other. mdpi.com For different organic crystalline structures, Hirshfeld surface analysis is another computational tool used to explore and quantify intermolecular contacts, providing a detailed picture of how molecules pack together. acs.org While these methodologies have been applied to various organic compounds, specific findings and data tables for this compound remain a subject for future research.

Theoretical Studies of Polymerization Processes

Theoretical and computational studies detailing the specific polymerization kinetics and mechanisms of this compound are sparse. The polymerization of acrylamide and its derivatives is generally understood to proceed via a free-radical mechanism. researchgate.net Theoretical studies on these processes often involve molecular simulation and DFT calculations to understand the reaction pathways, transition states, and energetics of the polymerization process.

Molecular simulation is a key tool for investigating polymer behavior at an atomic level, providing insights into chain conformation, flexibility, and interactions that govern the macroscopic properties of the resulting polymer. mdpi.com For the broader class of acrylamide polymers, molecular modeling helps in predicting properties and understanding the influence of various factors like monomer concentration and temperature on the polymerization process. mdpi.commdpi.com

Kinetic studies of related acrylamide derivatives, while often experimental, provide foundational data that can inform theoretical models. For example, the activation energy for the polymerization of various acrylamide monomers has been determined experimentally, providing a key parameter for theoretical kinetic models. uobaghdad.edu.iq Studies on the radical polymerization of acrylamide itself have shown that the reaction order with respect to the monomer can deviate from unity, a phenomenon that theoretical models aim to explain. researchgate.net However, specific theoretical investigations into the initiation, propagation, and termination steps for this compound, including calculations of rate constants and activation energies, are not readily found in the current body of scientific literature.

Advanced Applications and Biomedical Research Endeavors

Biological Activity and Pharmacological Studies

The N-phenylacrylamide scaffold is a significant structural motif in medicinal chemistry, serving as a cornerstone for the development of various therapeutic agents. Researchers have extensively modified this core structure to synthesize derivatives with a wide range of biological activities. These investigations have revealed the potential of N-phenylacrylamide-based compounds in oncology and infectious diseases, primarily through mechanisms such as enzyme inhibition and interference with microbial growth processes.

Derivatives built upon the N-(3-aminophenyl)acrylamide and related N-phenylacrylamide frameworks have demonstrated notable potential as anticancer agents. Their activity often stems from the ability to interact with key proteins involved in cancer cell proliferation and survival. The acrylamide (B121943) group frequently acts as a Michael acceptor, enabling covalent bond formation with cysteine residues in the active sites of target enzymes, leading to irreversible inhibition.

The epidermal growth factor receptor (EGFR) is a crucial target in cancer therapy, and several N-phenylacrylamide derivatives have been developed as EGFR inhibitors. These compounds are designed to block the signaling pathways that lead to cell growth and division.

A series of N-(3-amino-4-methoxyphenyl)acrylamide derivatives were synthesized and evaluated for their antitumor activities. nih.gov These compounds, bearing a close structural resemblance to this compound, showed potent inhibitory effects on EGFR kinases, particularly the drug-resistant EGFRL858R/T790M mutant. Compound 17i from this series displayed remarkable inhibitory activity against EGFRL858R/T790M with an IC₅₀ value of 1.7 nM and exhibited a 22-fold selectivity compared to wild-type EGFR (EGFRWT). nih.gov The antiproliferative activities of these compounds were tested against H1975 (EGFRL858R/T790M) and A549 (EGFRWT) cancer cell lines, with several compounds showing efficacy comparable to the standard drug, osimertinib. nih.gov

In another study, N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives were designed as EGFR inhibitors. nih.gov Compounds 7h and 7l from this series were identified as potent inhibitors of both EGFRwt and the EGFRL858R mutant in the nanomolar range. nih.gov Molecular docking studies suggested that these molecules bind to the EGFR active site through a combination of reversible interactions and covalent bonding, which contributes to their inhibitory activity. nih.gov

Table 1: Inhibitory Activity of N-phenylacrylamide Derivatives against EGFR Kinase

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) |

|---|---|---|---|---|

| 17i | EGFRL858R/T790M | 1.7 | H1975 | 0.052 |

| 17i | EGFRWT | 37.4 | A549 | 4.17 |

| 9a | - | - | H1975 | 0.095 |

| 17j | - | - | H1975 | 0.061 |

| Osimertinib (Control) | - | - | H1975 | 0.064 |

| 7h | EGFRWT | 43 | - | - |

| 7h | EGFRL858R | 44 | - | - |

| 7l | EGFRWT | 71 | - | - |

| 7l | EGFRL858R | 61 | - | - |

Data sourced from multiple studies. nih.govnih.gov

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. nih.gov The N-phenylacrylamide scaffold has been incorporated into molecules designed to inhibit tubulin polymerization, thereby arresting mitosis and inducing cancer cell death. nih.govmdpi.com

A series of acrylamide–PABA (para-aminobenzoic acid) analogs were developed as potential tubulin inhibitors. nih.gov These compounds were designed as hybrid structures combining the acrylamide moiety with features of combretastatin (B1194345) A-4, a known tubulin inhibitor that binds to the colchicine (B1669291) site. nih.gov Studies on these analogs in MCF-7 breast cancer cells confirmed their ability to inhibit β-tubulin polymerization, leading to aggressive tumor growth suppression. nih.gov Similarly, a series of diarylamide N-containing heterocyclic derivatives were designed to target the colchicine binding site of tubulin, with compound 15b identified as a novel tubulin polymerization inhibitor. mdpi.com This compound disrupted the microtubule network in MGC-803 cells in a dose-dependent manner. mdpi.com

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. nih.govacs.org HDAC inhibitors have emerged as a promising class of anticancer drugs because they can induce cancer cell cycle arrest, differentiation, and apoptosis. nih.govacs.org The N-phenylacrylamide structure is a key component in some HDAC inhibitors.

For instance, researchers synthesized a series of N-phenylacrylamide derivatives and evaluated their inhibitory activity against HDAC1 and their cytotoxic effects on the HCT116 colon cancer cell line. ekb.eg Compound 34 was the most active, with an IC₅₀ of 0.42 μM for HDAC1 inhibition and 0.62 μM against HCT116 cells. ekb.eg In a different study, N-(2-aminophenyl)-benzamide derivatives, which are structurally related to this compound, were developed as potent and selective inhibitors of Class I HDACs. acs.orgucl.ac.uk One such compound, 15k , showed high potency against HDAC3-NCoR2 with an IC₅₀ of 6 nM, and selectivity over other HDAC isoforms. acs.orgucl.ac.uk

Table 2: HDAC Inhibitory Activity of Acrylamide and Benzamide Derivatives

| Compound | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) |

|---|---|---|---|---|

| Compound 34 | HDAC1 | 420 | HCT116 | 0.62 |

| 15k | HDAC1 | 80 | - | - |

| 15k | HDAC2 | 110 | - | - |

| 15k | HDAC3-NCoR2 | 6 | - | - |

Data sourced from multiple studies. acs.orgekb.eg

A primary mechanism through which anticancer agents exert their effect is the induction of apoptosis (programmed cell death) and arrest of the cell cycle. Numerous studies have shown that derivatives of N-phenylacrylamide can trigger these processes in cancer cells.

The EGFR inhibitors based on the N-(3-amino-4-methoxyphenyl)acrylamide scaffold were found to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in H1975 cells in a dose-dependent manner. nih.gov Similarly, acrylamide-PABA analogs were shown to enhance the levels of apoptotic markers, such as p53, in MCF-7 cells. nih.gov Activation of p53 can lead to cell cycle arrest and apoptosis, preventing the proliferation of cells with damaged DNA. nih.gov Studies on acrylamide itself have shown it can induce a G0/G1 phase arrest in embryonic fibroblast cells, a response linked to increased oxidative stress and cellular damage. nih.gov This suggests that the acrylamide moiety can contribute to cell cycle disruption, a property harnessed in its anticancer derivatives. nih.gov

The N-phenylacrylamide scaffold has also been explored for the development of antimicrobial agents. The chemical reactivity of the acrylamide group and the ability to append various heterocyclic systems to the phenyl ring allow for the creation of compounds with activity against a range of pathogens.

Novel acrylamide-pyrazole conjugates have been synthesized and evaluated for their antimicrobial properties. ekb.eg These compounds were tested against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. ekb.eg Compound 7c from the series demonstrated significant activity against Escherichia coli and Klebsiella pneumoniae, with inhibition zones of 23 mm and 21 mm, respectively. ekb.eg It also showed potent antifungal activity against C. albicans, with a 25 mm inhibition zone. ekb.eg

In another research effort, a series of 2,8-dichloroquinolin-3-acrylamide derivatives were synthesized and screened for their microbial activity. sphinxsai.com The study found that several of these compounds were more potent than the standard drugs used for comparison. sphinxsai.com Furthermore, research into hydrogels has shown that incorporating hydroxyl-containing acrylamide monomers can confer intrinsic antibacterial properties to the material, demonstrating the versatility of the acrylamide structure in antimicrobial applications. frontiersin.orgnih.gov

Table 3: Antimicrobial Activity of Acrylamide-Pyrazole Conjugate 7c

| Microorganism | Type | Inhibition Zone (mm) | Standard Drug | Inhibition Zone (mm) |

|---|---|---|---|---|

| Escherichia coli | Gram-negative Bacteria | 23 ± 1 | Gentamicin | 27 ± 0.1 |

| Klebsiella pneumoniae | Gram-negative Bacteria | 21 ± 1 | Gentamicin | 29 ± 0.5 |

| Candida albicans | Fungus | 25 ± 1 | Nystatin | 28 ± 0.2 |

Data sourced from a study on acrylamide-pyrazole conjugates. ekb.eg

Anti-inflammatory Properties

Specific studies detailing the anti-inflammatory properties of this compound are not available in the current body of scientific literature. Research on the parent compound, acrylamide, suggests it may be involved in pro-inflammatory pathways, but these findings cannot be directly extrapolated to the this compound derivative.

Antioxidant Investigations

There is no direct research available that investigates the specific antioxidant or pro-oxidant activities of this compound. While some acrylamide derivatives have been synthesized and evaluated for antioxidant potential, data for this particular compound is absent.

Vasodilator Activities

The vasodilator activities of this compound have not been a subject of specific investigation in published biomedical research.

Anti-allergic Applications

While studies have been conducted on other, more complex acrylamide derivatives to explore their potential as anti-allergic agents, this compound itself has not been identified or tested for such applications in available research.

Cytotoxicity Studies in Cell Lines

Detailed cytotoxicity studies providing specific IC50 values for this compound across various cell lines are not present in the available scientific literature. The parent molecule, acrylamide, is known to be cytotoxic to a range of cell lines, with its toxicity linked to its reactivity as an electrophile. nih.govacs.org However, how the addition of the 3-aminophenyl group modifies this cytotoxicity has not been specifically documented.

Drug Delivery System Development

The field of drug delivery has seen significant advancements through the use of stimuli-responsive polymers, which can release therapeutic agents in response to specific environmental triggers such as pH or temperature. mdpi.comnih.gov Acrylamide-based polymers, particularly in the form of hydrogels, are extensively studied for these applications due to their biocompatibility, high water content, and tunable properties. researchgate.netresearchgate.net

Polymer-Based Drug Carriers

This compound serves as a valuable functional monomer for the synthesis of advanced polymer-based drug carriers. ekb.eg Its structure contains two key features: the acrylamide group, which allows it to undergo polymerization to form a stable polymer backbone, and the aromatic amine (aminophenyl group), which provides a site for further chemical modifications or can impart stimuli-responsive properties to the final polymer. nih.govnih.gov

Polymers and hydrogels synthesized from acrylamide and its derivatives are widely explored as matrices for the controlled release of therapeutic agents. mdpi.com These hydrogels can be designed to be responsive to physiological stimuli. For instance, polymers containing amino groups, such as those that can be derived from this compound, can exhibit pH-responsive behavior. nih.gov In acidic environments, the amine groups can become protonated, leading to changes in the hydrogel's swelling behavior and triggering the release of an entrapped drug. This property is particularly useful for targeted drug delivery to specific sites in the body, such as the acidic microenvironment of tumors or certain parts of the gastrointestinal tract.

A study on hydrogels synthesized from the closely related monomer, phenyl acrylamide, copolymerized with methyl methacrylate (B99206), demonstrated their potential in controlled drug delivery. ekb.eg These hydrogels were loaded with the antibiotic ciprofloxacin (B1669076) and its release was monitored over time. The research found that the release of the drug could be modulated by the composition of the hydrogel. Most of the loaded drug was effectively released within the first 10 hours, showcasing the suitability of this class of polymers for sustained-release applications. ekb.eg The incorporation of functional monomers like this compound into such systems could further enhance their capabilities, allowing for the creation of "smart" drug carriers that respond to specific biological signals.

Table 1: Cumulative Release of Ciprofloxacin from a Phenyl Acrylamide-Co-Methyl Methacrylate Hydrogel

| Time (hours) | Cumulative Drug Release (%) |

| 1 | 22 |

| 2 | 35 |

| 4 | 53 |

| 6 | 68 |

| 8 | 80 |

| 10 | 91 |

| 12 | 95 |

| 24 | 98 |

This table is generated based on data for a related phenyl acrylamide copolymer hydrogel as a representative example of drug release kinetics from this class of materials. ekb.eg

Stimuli-Responsive Hydrogels for Controlled Release

There is no specific research available detailing the use of this compound as a primary monomer for creating stimuli-responsive hydrogels for controlled release. Research in this area predominantly focuses on other acrylamide derivatives, such as N-isopropylacrylamide (NIPAAm), to create thermo-responsive hydrogels, or involves copolymerization with acidic or basic monomers to confer pH-sensitivity. While the aminophenyl group in this compound could offer a pH-responsive character, dedicated studies to synthesize, characterize, and evaluate its drug release profile are not documented in the retrieved sources.

Sensor and Detection Technology

Electrochemical Biosensor Development

No specific studies were found that describe the development of an electrochemical biosensor utilizing the electropolymerization of this compound or its use as a functional monomer for modifying electrode surfaces. The general principle of using polymers with amine functionalities for sensor fabrication is known, but its specific application with this compound, including data on sensitivity, selectivity, or detection limits, is not available.

Colorimetric Chemosensors Utilizing Polymer Composites

There is no available research on the creation or application of colorimetric chemosensors that specifically use polymer composites derived from this compound. While colorimetric sensors based on the polymerization of other acrylamide derivatives exist, particularly in conjunction with gold nanoparticles, this specific application has not been reported for this compound.

Surface Plasmon Resonance (SPR) Sensor Chips

The functionalization of SPR sensor chips using this compound or its corresponding polymer has not been specifically described in the available literature. Standard immobilization chemistries, such as amine coupling, could theoretically be used with the primary amine of the aminophenyl group. However, no studies detailing this specific immobilization strategy, the resulting surface characteristics, or its application in biomolecular interaction analysis were found.

Future Research Directions and Translational Perspectives

Emerging Synthetic Routes and Green Chemistry Initiatives

Traditional methods for forming amide bonds, like the one in N-(3-aminophenyl)acrylamide, often rely on coupling reagents or converting carboxylic acids to more reactive derivatives like acid halides. walisongo.ac.id While effective, these methods can have poor atom economy and generate significant chemical waste. walisongo.ac.id The American Chemical Society Green Chemistry Institute has highlighted amide formation as a top priority for research into greener synthetic methods. walisongo.ac.id

Future research is focused on developing catalytic methods for amide bond formation that generate water as the only byproduct. walisongo.ac.id Boric acid, for example, has been explored as a catalyst for creating amide bonds between carboxylic acids and amines at elevated temperatures. walisongo.ac.id This approach is considered greener due to the use of a catalyst and the benign nature of the byproduct. walisongo.ac.id

Another avenue of green synthesis involves post-polymerization modification. This strategy involves creating a polymer backbone from a readily available monomer and then chemically altering the side chains to introduce the desired functionality. nih.gov For instance, researchers have successfully used organocatalytic systems to transform non-activated esters on a polymer backbone into various acrylamides. nih.gov This approach could be adapted to synthesize polymers with this compound functionalities, avoiding the direct handling of the monomer if required and allowing for precise control over the final polymer structure. nih.gov

Table 1: Comparison of Amide Synthesis Strategies

| Method | Description | Advantages | Disadvantages | Green Chemistry Relevance |

|---|---|---|---|---|

| Acid Halide Route | Involves reacting an amine with a reactive acid halide derivative. | Often effective and high-yielding. | Poor atom economy, safety concerns with acid halides, generates halide waste. walisongo.ac.id | Low |

| Coupling Reagent Route | Uses a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate amide bond formation between a carboxylic acid and an amine. walisongo.ac.id | Mitigates some safety and compatibility issues of acid halides. walisongo.ac.id | Poor atom economy due to the stoichiometric use of the coupling agent, generates significant byproduct waste. walisongo.ac.id | Low to Moderate |

| Catalytic Condensation | Employs a catalyst (e.g., boric acid) to directly form an amide bond from a carboxylic acid and an amine, typically with removal of water. walisongo.ac.id | High atom economy, water is the only byproduct, catalyst can be recycled. walisongo.ac.id | May require elevated temperatures and longer reaction times. walisongo.ac.id | High |

| Post-Polymerization Modification | Synthesizes a precursor polymer and subsequently modifies the side chains to create the desired amide functionality. nih.gov | Allows for the synthesis of complex polymer structures from simple precursors, can be performed under mild conditions. nih.gov | May involve multiple synthetic steps. | High |

Integration with Nanotechnology and Advanced Materials Science

This compound serves as a crucial monomer for creating functional polymers with tailored properties for nanotechnology and materials science. atomfair.com Its reactive vinyl group facilitates radical polymerization, while the aromatic amine provides a site for further chemical modifications, making it ideal for creating advanced materials like stimuli-responsive hydrogels and conductive polymers. atomfair.commdpi.com

Hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water, are a key area of application. mdpi.com Acrylamide-based polymers are extensively used in hydrogels for biomedical applications like drug delivery and tissue engineering. mdpi.comresearchgate.net The incorporation of this compound into these hydrogels can introduce new functionalities. For example, the amine group can be used to attach bioactive molecules or to alter the hydrogel's response to pH changes.

In the realm of nanotechnology, acrylamide-based nanogels are being explored as drug delivery vehicles. qmul.ac.uk These nanogels offer high hydrophilicity and a large surface-area-to-volume ratio. qmul.ac.uk The functional handle provided by the aminophenyl group of this compound could be used to attach targeting ligands to the surface of these nanogels, enabling them to specifically bind to diseased cells or tissues.

Table 2: Applications in Nanotechnology and Advanced Materials

| Material Type | Role of this compound | Potential Applications |

|---|---|---|

| Functional Polymers | Serves as a monomer, providing both a polymerizable group and a functional amine for post-polymerization modification. atomfair.com | Advanced coatings, conductive materials. atomfair.com |

| Stimuli-Responsive Hydrogels | The amine group can impart pH-responsiveness, allowing the hydrogel to swell or shrink in response to pH changes. mdpi.com | Drug delivery systems, biosensors, tissue engineering scaffolds. mdpi.comresearchgate.net |

| Nanogels | Can be incorporated into the nanogel structure to provide sites for drug conjugation or surface modification with targeting molecules. qmul.ac.uk | Targeted drug delivery, particularly for neurological conditions. qmul.ac.uk |

| Interpenetrating Polymer Networks (IPNs) | Can be used as a comonomer in one or more of the networks to enhance mechanical properties or introduce specific functionalities. mdpi.com | Tough and responsive materials for soft robotics and bionic devices. mdpi.com |

Deepening Mechanistic Understanding of Biological Interactions

While polymers derived from acrylamide (B121943) are widely used in biomedical applications due to their biocompatibility, a detailed mechanistic understanding of how monomers like this compound and their resulting polymers interact with biological systems is an important area for future research. researchgate.net Such studies are crucial for designing safer and more effective biomaterials.

Future investigations should focus on the interactions at the cell-material interface. Research is needed to understand how the surface chemistry, conferred by the aminophenyl group, influences protein adsorption, cell adhesion, and subsequent cellular responses like proliferation and differentiation. Poly(acrylamide) gels are already used as model substrates to study how mechanical properties of a material affect cell behavior; functionalizing these gels with this compound could add a chemical dimension to these studies. springernature.com

Furthermore, understanding the biodegradation pathways of polymers containing this compound is essential for applications like drug delivery and tissue engineering, where the material is intended to reside in the body for a period of time. researchgate.netmdpi.com Research should aim to correlate the polymer structure with its degradation rate and the biological response to any degradation products.

Development of Novel Therapeutic and Diagnostic Platforms

The unique properties of this compound make it a promising candidate for the development of novel theranostics—platforms that combine therapeutic and diagnostic capabilities. atomfair.comnih.gov

In diagnostics, the aminophenyl group can be used to immobilize biological recognition elements, such as enzymes or antibodies, to create biosensors. atomfair.com For instance, polymers containing this monomer could be used to fabricate electrochemical biosensors. Molecularly imprinted polymers (MIPs), which are polymers designed to have specific recognition sites for a target molecule, are another exciting application. researchgate.netnih.gov this compound could be used as a functional monomer in MIPs for the detection of various biomarkers. researchgate.net

In therapeutics, polymers derived from this compound are being explored for targeted drug delivery systems. atomfair.com The amine group can be used to conjugate drugs, while the polymer backbone can be designed to form nanoparticles or hydrogels that release the drug in a controlled manner. qmul.ac.uknih.gov For example, injectable, temperature-sensitive hydrogels can be formulated to be liquid at room temperature and form a gel at body temperature, creating a depot for sustained drug release. mdpi.comnih.gov The functional group on this compound could be used to load specific drugs or to tune the degradation rate of the hydrogel depot.

Table 3: Roles in Therapeutic and Diagnostic Platforms

| Platform | Function of this compound | Example Application |

|---|---|---|

| Biosensors | The aminophenyl group acts as an anchor point to attach biorecognition molecules (e.g., enzymes, antibodies). atomfair.com | Developing electrochemical sensors for detecting biomarkers like dopamine (B1211576) or adenine. nih.gov |

| Molecularly Imprinted Polymers (MIPs) | Acts as a functional monomer that interacts with the template molecule during polymerization, creating specific binding sites. researchgate.net | Creating selective sensors for small molecules in complex samples like human serum. nih.gov |

| Targeted Drug Delivery | The amine group allows for the covalent attachment of therapeutic agents or targeting ligands to a polymer nanoparticle or hydrogel. atomfair.comqmul.ac.uk | Development of nanogels for intranasal drug delivery to the brain. qmul.ac.uk |

| Controlled Release Systems | Incorporated into hydrogel networks to control swelling, drug loading, and release kinetics. ekb.egmdpi.com | pH-sensitive hydrogels for colon-targeted drug delivery. mdpi.com |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-aminophenyl)acrylamide, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via a two-step process: (1) α-bromoacrylic acid reacts with 3-aminophenylamine in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in DMF under ice-cooling . (2) Purification involves column chromatography (e.g., ethyl acetate/petroleum ether mixtures) and crystallization. Yield optimization (55–95%) depends on substituents and reaction time .

- Key parameters : Solvent choice (DMF for activation), temperature (0–35°C), and stoichiometric ratios (e.g., 1:1.2 amine:acid) .

Q. What analytical techniques are essential for characterizing this compound derivatives?

- Structural confirmation :

- NMR : H and C NMR verify acrylamide geometry (e.g., J = 15.6 Hz trans coupling in H NMR) .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] peaks at m/z 269–339) .

- Elemental analysis : Validates purity (>95%) by matching calculated and observed C/H/N ratios .

Q. How is the in vitro antiproliferative activity of this compound derivatives evaluated?

- Assay : MTT (methylthiazolyldiphenyl-tetrazolium bromide) assay measures cytotoxicity against cancer cell lines (e.g., H1975, PC-3) .

- Protocol : Cells treated with derivatives (1–100 μM) for 48–72 hours; IC values calculated via nonlinear regression. Positive controls (e.g., gefitinib) validate assay sensitivity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

- SAR insights :

- Electron-withdrawing groups : Trifluoromethyl (CF) or nitro (NO) substituents enhance antiproliferative activity (e.g., IC = 4.06 μM for compound 13j against MGC-803 cells) .

- Methoxy groups : 3,4,5-Trimethoxy derivatives improve solubility but may reduce potency due to steric hindrance .

Q. What strategies resolve discrepancies in synthetic yields across studies?

- Low yields : Attributed to competing side reactions (e.g., hydrolysis of EDCI-activated intermediates). Mitigated by strict anhydrous conditions .

- High yields : Achieved via optimized stoichiometry (excess amine) and microwave-assisted synthesis (reduced reaction time) .

Q. How can computational tools predict synthetic pathways for novel derivatives?

- AI-driven synthesis planning : Tools like Pistachio and Reaxys propose one-step routes using retrosynthetic analysis. For example, coupling 3-aminophenylamine with α-bromoacrylic acid via EDCI activation is prioritized .

- Validation : Predicted routes cross-checked with experimental NMR and MS data .

Q. What challenges arise in analyzing this compound stability under physiological conditions?

Retrosynthesis Analysis